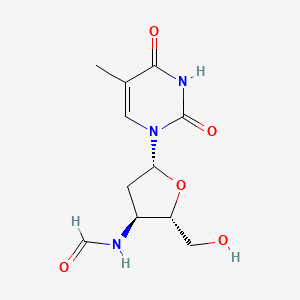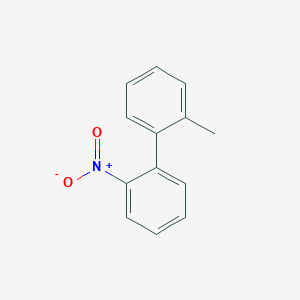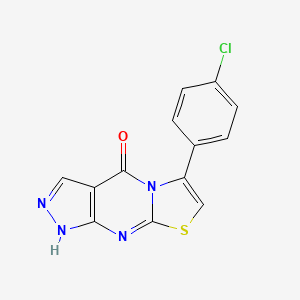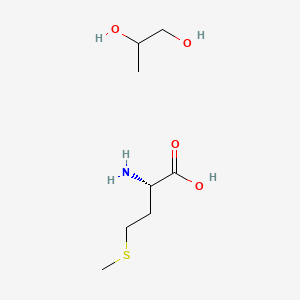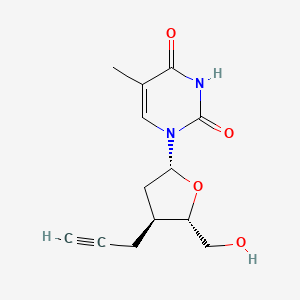
3'-Propargyl-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Propargyl-3’-deoxythymidine is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to thymidine, a natural nucleoside, but features a propargyl group at the 3’ position, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Propargyl-3’-deoxythymidine typically involves the modification of thymidine.
Industrial Production Methods
Industrial production methods for 3’-Propargyl-3’-deoxythymidine are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Propargyl-3’-deoxythymidine can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The alkyne moiety in the propargyl group can undergo cycloaddition reactions, such as the CuAAC reaction.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the addition of azides to the alkyne group.
Nucleophiles: Various nucleophiles can react with the propargyl group in substitution reactions.
Major Products Formed
Triazole Derivatives: Formed through cycloaddition reactions with azides.
Substituted Thymidine Analogs: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3’-Propargyl-3’-deoxythymidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of antiviral and anticancer agents.
Molecular Biology: Employed in the study of nucleic acid interactions and modifications.
Chemical Biology: Utilized in click chemistry for bioconjugation and labeling studies.
Wirkmechanismus
The mechanism of action of 3’-Propargyl-3’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The propargyl group allows for further chemical modifications, enabling the study of DNA interactions and the development of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another modified nucleoside analog used as an antiviral agent.
3’-Fluoro-3’-deoxythymidine: A fluorinated analog with distinct biological properties.
Uniqueness
3’-Propargyl-3’-deoxythymidine is unique due to its propargyl group, which allows for versatile chemical modifications and applications in click chemistry. This distinguishes it from other nucleoside analogs that lack this functional group.
Eigenschaften
CAS-Nummer |
128119-36-8 |
|---|---|
Molekularformel |
C13H16N2O4 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-ynyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h1,6,9-11,16H,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
CXDXZGAIJCYUCT-HBNTYKKESA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC#C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


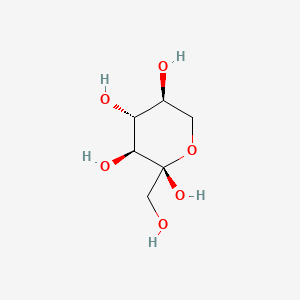
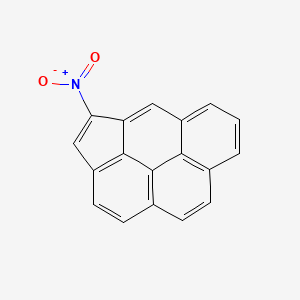
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)

![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
